molecular formula C34H58N2O2 B14718600 N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide CAS No. 21249-36-5

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide

Cat. No.: B14718600
CAS No.: 21249-36-5
M. Wt: 526.8 g/mol
InChI Key: QLZQXTNKCAWWES-UHFFFAOYSA-N
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Description

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is known for its potential pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide can be achieved through various synthetic routes. One common method involves the extraction of the compound from natural sources such as Phragmites australis. The extraction process typically involves the use of methanol (MeOH) at room temperature, followed by separation using column chromatography over silica gel .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach would involve optimizing the extraction and purification processes to achieve higher yields and purity. This may include the use of advanced chromatographic techniques and large-scale extraction methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the indole ring can be oxidized to form corresponding quinones.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The indole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction can yield reduced indole derivatives.

Scientific Research Applications

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide is unique due to its long tetracosanamide chain, which may impart distinct physicochemical properties compared to other indole derivatives. This structural uniqueness could influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research.

Properties

CAS No.

21249-36-5

Molecular Formula

C34H58N2O2

Molecular Weight

526.8 g/mol

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide

InChI

InChI=1S/C34H58N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(38)35-27-26-30-29-36-33-25-24-31(37)28-32(30)33/h24-25,28-29,36-37H,2-23,26-27H2,1H3,(H,35,38)

InChI Key

QLZQXTNKCAWWES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

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